molecular formula C16H17NO2 B2375531 N-benzyl-1-(3,4-dimethoxyphenyl)methanimine CAS No. 33859-00-6

N-benzyl-1-(3,4-dimethoxyphenyl)methanimine

Cat. No.: B2375531
CAS No.: 33859-00-6
M. Wt: 255.317
InChI Key: DFLJPXRIJLPIOX-SFQUDFHCSA-N
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Description

N-benzyl-1-(3,4-dimethoxyphenyl)methanimine: is an organic compound that belongs to the class of imines It is characterized by the presence of a benzyl group attached to a methanimine moiety, which is further substituted with a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-(3,4-dimethoxyphenyl)methanimine typically involves the condensation reaction between benzylamine and 3,4-dimethoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

C6H5CH2NH2+C6H3(OCH3)2CHOC6H5CH2N=CHC6H3(OCH3)2+H2O\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{C}_6\text{H}_3(\text{OCH}_3)_2\text{CHO} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N}=\text{CHC}_6\text{H}_3(\text{OCH}_3)_2 + \text{H}_2\text{O} C6​H5​CH2​NH2​+C6​H3​(OCH3​)2​CHO→C6​H5​CH2​N=CHC6​H3​(OCH3​)2​+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of solid acid catalysts, such as zeolites, can also be employed to facilitate the reaction under milder conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-benzyl-1-(3,4-dimethoxyphenyl)methanimine can undergo oxidation reactions to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oximes or nitriles.

    Reduction: Secondary amines.

    Substitution: Corresponding substituted imines or amines.

Scientific Research Applications

Chemistry: N-benzyl-1-(3,4-dimethoxyphenyl)methanimine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-1-(3,4-dimethoxyphenyl)methanimine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-benzyl-1-phenylmethanimine
  • N-benzyl-1-(4-methoxyphenyl)methanimine
  • N-benzyl-1-(3,4-dichlorophenyl)methanimine

Uniqueness: N-benzyl-1-(3,4-dimethoxyphenyl)methanimine is unique due to the presence of two methoxy groups on the phenyl ring. These methoxy groups can influence the compound’s reactivity, solubility, and bioactivity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-benzyl-1-(3,4-dimethoxyphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-18-15-9-8-14(10-16(15)19-2)12-17-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLJPXRIJLPIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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